Anilinium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

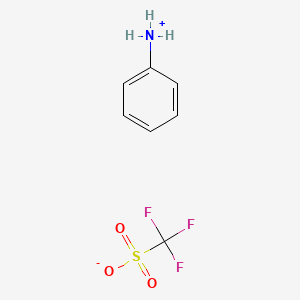

Anilinium triflate is an organic compound with the chemical formula CHFNOS. It consists of an anilinium cation and a triflate anion, where the triflate group (trifluoromethanesulfonate) is known for its excellent leaving group properties in various organic reactions . The structure of anilinium triflate features a positively charged amine group derived from aniline, which is stabilized by the triflate ion, making it a unique and versatile compound in organic synthesis.

- Reduction Reactions: Anilinium triflate can be reduced to aniline using reducing agents such as sodium borohydride.

- Coupling Reactions: It is involved in palladium-catalyzed cross-coupling reactions with alkenyl bromides and triflates, yielding monosubstituted phosphinates .

- Hydroamination: Anilinium triflate has been studied for its role in hydroamination reactions, where it facilitates the addition of amines to alkenes or alkynes .

Anilinium triflate can be synthesized through various methods:

- Direct Reaction: Aniline can react with triflic acid to form anilinium triflate directly. This method typically involves mixing the two components under controlled conditions to ensure complete conversion.

- Salt Formation: The reaction between aniline and a suitable triflate salt can also yield anilinium triflate. This method may involve neutralization reactions where the acid-base properties of the components are utilized.

- Catalytic Methods: Some synthesis routes utilize metal triflates as catalysts to facilitate the formation of anilinium triflate from other precursors .

Anilinium triflate has several applications in organic chemistry:

- Catalysis: It serves as a catalyst in various organic reactions, particularly those involving nucleophilic substitutions and hydroamination processes.

- Synthetic Intermediates: The compound can act as a building block for synthesizing more complex organic molecules.

- Electrolytes: Due to the stability of the triflate ion, it may find applications in electrochemical systems such as batteries .

Anilinium triflate shares similarities with other compounds that contain either aniline derivatives or triflate groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Aniline | CHNH | Simple amine without leaving group properties |

| Triflic Acid | CFSOH | Strong acid but lacks amine functionality |

| Lithium Triflate | LiCFOS | Used in batteries; stable but not directly related to amines |

| Methyl Triflate | CHOSOCF | Commonly used reagent; less sterically hindered than anilinium triflate |

| Phenyl Triflimide | CHN(SOCF)₂ | Mild triflating agent; used for functionalization |

Anilinium triflate stands out due to its combination of amine reactivity and the stability provided by the triflate leaving group, making it particularly useful in synthetic organic chemistry.